4-methoxy-3-(propan-2-yloxymethyl)benzoic acid
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Overview
Description
4-methoxy-3-(propan-2-yloxymethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with a methoxy group and a propan-2-yloxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(propan-2-yloxymethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxybenzoic acid with propan-2-yloxymethyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(propan-2-yloxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Various electrophiles such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as alcohols.
- Substituted derivatives with different functional groups on the benzene ring .
Scientific Research Applications
4-methoxy-3-(propan-2-yloxymethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(propan-2-yloxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and propan-2-yloxymethyl groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: Similar structure but lacks the propan-2-yloxymethyl group.
3-(propan-2-yloxymethyl)benzoic acid: Similar structure but lacks the methoxy group.
4-methoxy-3-(methyl(propan-2-yl)sulfamoyl)benzoic acid: Contains a sulfamoyl group instead of the carboxylic acid group.
Uniqueness
4-methoxy-3-(propan-2-yloxymethyl)benzoic acid is unique due to the presence of both methoxy and propan-2-yloxymethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-methoxy-3-(propan-2-yloxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(2)16-7-10-6-9(12(13)14)4-5-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYWWFYHXHFKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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